4-Bromo-6-chloro-1,2-dihydronaphthalene
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Overview
Description
4-Bromo-6-chloro-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by the presence of bromine and chlorine substituents on the naphthalene ring, specifically at the 4 and 6 positions, respectively. The dihydronaphthalene core structure is a partially hydrogenated form of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-1,2-dihydronaphthalene can be achieved through various synthetic routes. One common method involves the halogenation of 1,2-dihydronaphthalene. The process typically includes the following steps:
Bromination: 1,2-Dihydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and reagent flow rates, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The dihydronaphthalene core can be oxidized to form naphthalene derivatives.
Reduction Reactions: The compound can be reduced to form fully hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted dihydronaphthalenes depending on the nucleophile used.
Oxidation: Products include naphthalene derivatives with additional functional groups.
Reduction: Products include fully hydrogenated naphthalene derivatives.
Scientific Research Applications
4-Bromo-6-chloro-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-1,2-dihydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-dihydronaphthalene
- 6-Chloro-1,2-dihydronaphthalene
- 4,6-Dibromo-1,2-dihydronaphthalene
- 4,6-Dichloro-1,2-dihydronaphthalene
Uniqueness
4-Bromo-6-chloro-1,2-dihydronaphthalene is unique due to the specific positioning of the bromine and chlorine atoms on the dihydronaphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8BrCl |
---|---|
Molecular Weight |
243.53 g/mol |
IUPAC Name |
4-bromo-6-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H8BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h3-6H,1-2H2 |
InChI Key |
SOYMMUSIMSFNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=C1)Br |
Origin of Product |
United States |
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